molecular formula C9H7BrN2 B1376827 3-bromo-5-(1H-pyrrol-1-yl)pyridine CAS No. 1215911-30-0

3-bromo-5-(1H-pyrrol-1-yl)pyridine

Cat. No. B1376827
M. Wt: 223.07 g/mol
InChI Key: OVGRYMOLPRDYBX-UHFFFAOYSA-N
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Description

“3-bromo-5-(1H-pyrrol-1-yl)pyridine” is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 . This compound is a part of a class of organic compounds known as aromatic heterocycles .


Molecular Structure Analysis

The molecular structure of “3-bromo-5-(1H-pyrrol-1-yl)pyridine” includes a pyridine ring, which is a six-membered aromatic heterocycle, and a pyrrole ring, which is a five-membered aromatic heterocycle . The presence of these rings contributes to the compound’s aromaticity.


Physical And Chemical Properties Analysis

The predicted boiling point of “3-bromo-5-(1H-pyrrol-1-yl)pyridine” is 309.4±32.0 °C, and its predicted density is 1.50±0.1 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 0.12±0.21 .

Scientific Research Applications

Proton Transfer Mechanisms

The study by Vetokhina et al. (2012) explores various proton transfer mechanisms in 2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, highlighting its potential in photoreactions and dual luminescence. This research provides insight into the excited-state processes and ground-state equilibria, which are crucial for understanding the photophysical behavior of such compounds (Vetokhina et al., 2012).

Color Tuning in Iridium Complexes

Stagni et al. (2008) discuss the role of ancillary ligands, such as 5-bromo-2-(1H-tetrazol-5-yl)pyridine, in color tuning of iridium tetrazolate complexes. The research sheds light on the electrochemical and photophysical properties of these complexes, suggesting potential applications in light-emitting devices and biological labeling (Stagni et al., 2008).

Azirine Ring Expansion Strategy

Khlebnikov et al. (2018) introduce an azirine ring expansion strategy for synthesizing trifluoromethyl-substituted aminopyrroles, showcasing the versatility of pyridine derivatives in constructing complex molecular structures. This method opens avenues for the development of compounds with potential pharmaceutical applications (Khlebnikov et al., 2018).

Synthesis of Pyrrolopyridine Frameworks

Alekseyev et al. (2015) present a synthesis method for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks using Fischer indole cyclization. This technique highlights the potential of pyridine derivatives in constructing heterocyclic compounds with applications in medicinal chemistry and material science (Alekseyev et al., 2015).

Antibacterial and Antioxidant Properties

Variya et al. (2019) explore the synthesis and biological activities of pyrazolo[3,4-b]pyridine derivatives, indicating their potential as antibacterial and antioxidant agents. This research underscores the pharmaceutical applications of pyridine derivatives in developing new therapeutic agents (Variya et al., 2019).

Safety And Hazards

The safety information available indicates that “3-bromo-5-(1H-pyrrol-1-yl)pyridine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements include H302, and the precautionary statements include P264, P270, P301 + P312, and P501 .

Future Directions

The future directions for “3-bromo-5-(1H-pyrrol-1-yl)pyridine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in medicinal chemistry. Given its structural similarity to compounds with known biological activities, it may serve as a valuable scaffold for drug discovery research .

properties

IUPAC Name

3-bromo-5-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGRYMOLPRDYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-(1H-pyrrol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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